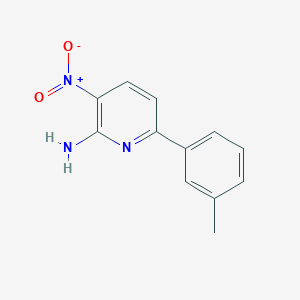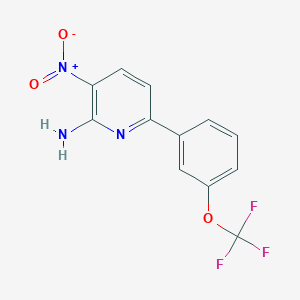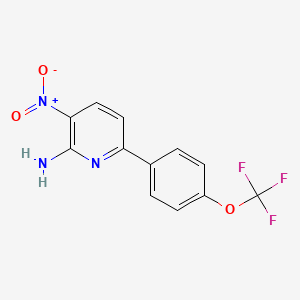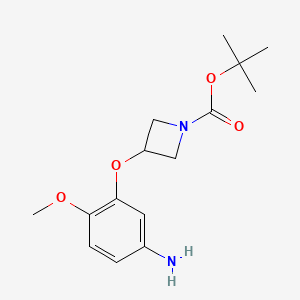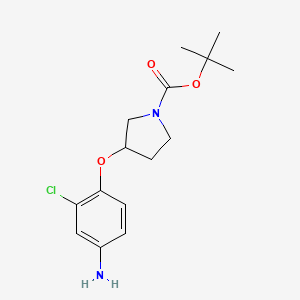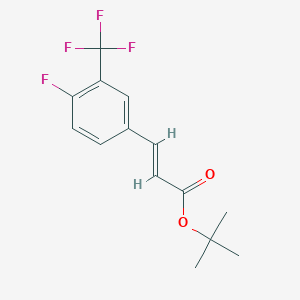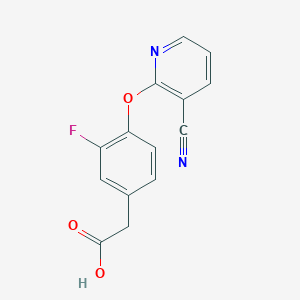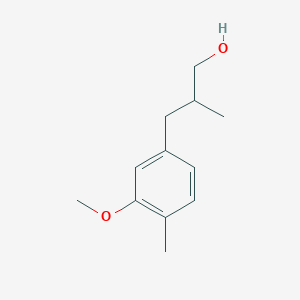
3-(3-Methoxy-4-methylphenyl)-2-methylpropan-1-ol
Vue d'ensemble
Description
3-(3-Methoxy-4-methylphenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxy-4-methylphenyl)-2-methylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxy-4-methylphenyl)-2-methylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Carbonylation : It is utilized for the enantioselective carbonylation of methacrylic acid derivatives (Consiglio, Kollár, & Kölliker, 1990).
Synthesis of Cyclic Analogs : It plays a role in synthesizing various cyclic analogs and their derivatives (Collins & Jacobs, 1986).
Production of (S)-dapoxetine : In enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, it aids in producing (S)-dapoxetine with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).
Antimicrobial and Antioxidant Properties : This compound has potential antimicrobial and antioxidant properties, though its activity is lower than other beta blockers (Čižmáriková et al., 2020).
Study of Arylalkanol Radical Cations : It is a useful reagent for studying side-chain fragmentation of arylalkanol radical cations (Baciocchi et al., 1996).
Synthesis of Chalcone Derivatives : The compound is instrumental in the synthesis of chalcone derivatives, showing that methoxy groups can decrease the reactivity of acetophenone (Putri, Soewandi, & Budiati, 2019).
Identification of Substances of Abuse : N-alkyl-arylcyclohexylamines, which include this compound, assist in identifying newly emerging substances of abuse, acting mainly via antagonism of the N-methyl-D-aspartate (NMDA) receptor (Wallach et al., 2016).
Hydrocarbonylation of Prop-2-ene-1-ol : In the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes, it helps produce 2-methylpropan-1-ol and butane-1,4-diol (Simpson et al., 1996).
Phytochemistry and Systematic Position Studies : Its chemical findings contribute to understanding the systematic position and phylogenetic relationships of certain plant genera (Sy, Saunders, & Brown, 1997).
Study of Radical Ions in Photochemistry : It is relevant in the study of radical ions in photochemistry, particularly in photosensitized carbon-carbon bond cleavage reactions of radical cations (Okamoto & Arnold, 1985).
Propriétés
IUPAC Name |
3-(3-methoxy-4-methylphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(8-13)6-11-5-4-10(2)12(7-11)14-3/h4-5,7,9,13H,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAHCFFAYHGLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-4-methylphenyl)-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methylamide](/img/structure/B8155021.png)

